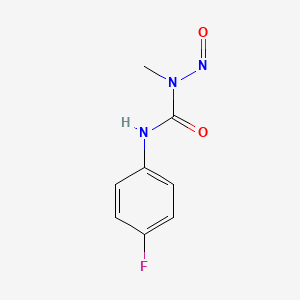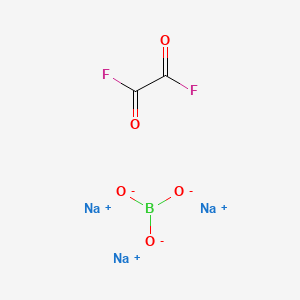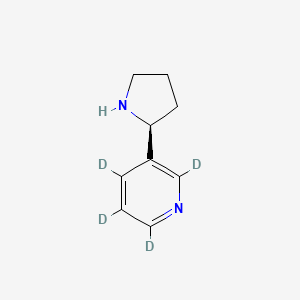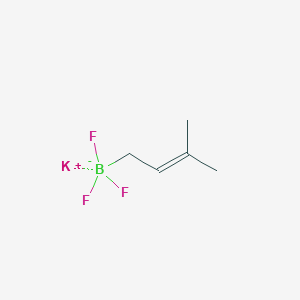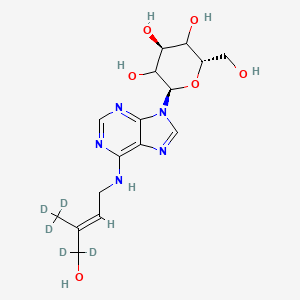
trans-Zeatin-d5 N9-glucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-Zeatin-d5 N9-glucoside: is a deuterated form of trans-Zeatin-N9-glucoside, a type of cytokinin. Cytokinins are a class of plant hormones that play a crucial role in promoting cell division, growth, and various developmental processes in plants. The deuterated form, this compound, is often used in scientific research to study the metabolism and function of cytokinins due to its stability and traceability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-Zeatin-d5 N9-glucoside typically involves the incorporation of deuterium atoms into the trans-Zeatin molecule. This can be achieved through various chemical reactions, including hydrogen-deuterium exchange reactions. The process generally involves the following steps:
Synthesis of trans-Zeatin: The initial step involves the synthesis of trans-Zeatin, which can be achieved through the condensation of adenine with isopentenyl pyrophosphate.
Deuteration: The trans-Zeatin is then subjected to hydrogen-deuterium exchange reactions to replace hydrogen atoms with deuterium atoms, resulting in trans-Zeatin-d5.
Glucosylation: The final step involves the glucosylation of trans-Zeatin-d5 to form this compound. This can be achieved using glucosyltransferase enzymes or chemical glucosylation methods.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Fermentation: Using genetically engineered microorganisms to produce trans-Zeatin.
Deuteration and Glucosylation: Large-scale hydrogen-deuterium exchange and glucosylation reactions are carried out in industrial reactors.
Purification: The final product is purified using chromatography techniques to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: trans-Zeatin-d5 N9-glucoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound back to its base form.
Substitution: Substitution reactions can replace the glucoside moiety with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under acidic or basic conditions.
Major Products: The major products formed from these reactions include deuterated trans-Zeatin derivatives and various substituted analogs.
Wissenschaftliche Forschungsanwendungen
trans-Zeatin-d5 N9-glucoside has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for studying the metabolism and degradation pathways of cytokinins.
Biology: Employed in plant physiology studies to understand the role of cytokinins in plant growth and development.
Medicine: Investigated for its potential therapeutic effects in promoting cell division and tissue regeneration.
Industry: Used in agricultural research to develop cytokinin-based growth regulators for enhancing crop yield and quality.
Wirkmechanismus
The mechanism of action of trans-Zeatin-d5 N9-glucoside involves its conversion to active cytokinin forms within plant cells. The compound binds to cytokinin receptors, triggering a signaling cascade that promotes cell division and growth. The molecular targets include cytokinin receptors such as CRE1/AHK4, which activate downstream signaling pathways involving histidine kinases and response regulators.
Vergleich Mit ähnlichen Verbindungen
trans-Zeatin: The non-deuterated form of trans-Zeatin-d5 N9-glucoside.
cis-Zeatin: An isomer of trans-Zeatin with a different spatial arrangement of atoms.
Isopentenyladenine: Another type of cytokinin with a different side chain structure.
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and traceability in metabolic studies. This makes it a valuable tool for researchers studying cytokinin metabolism and function.
Eigenschaften
Molekularformel |
C16H23N5O6 |
|---|---|
Molekulargewicht |
386.41 g/mol |
IUPAC-Name |
(2S,4S,6R)-2-(hydroxymethyl)-6-[6-[[(E)-4,4,4-trideuterio-3-[dideuterio(hydroxy)methyl]but-2-enyl]amino]purin-9-yl]oxane-3,4,5-triol |
InChI |
InChI=1S/C16H23N5O6/c1-8(4-22)2-3-17-14-10-15(19-6-18-14)21(7-20-10)16-13(26)12(25)11(24)9(5-23)27-16/h2,6-7,9,11-13,16,22-26H,3-5H2,1H3,(H,17,18,19)/b8-2+/t9-,11?,12-,13?,16+/m0/s1/i1D3,4D2 |
InChI-Schlüssel |
VYRAJOITMBSQSE-GOEOMAQLSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])/C(=C\CNC1=C2C(=NC=N1)N(C=N2)[C@H]3C([C@H](C([C@@H](O3)CO)O)O)O)/C([2H])([2H])O |
Kanonische SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(C(O3)CO)O)O)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Oxo-5-[2-(phenylmethylene)butylidene]-2-thioxo-3-thiazolidineacetic Acid](/img/structure/B13405724.png)
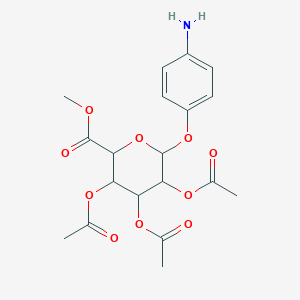

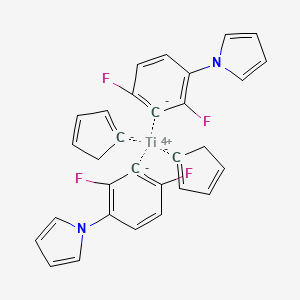
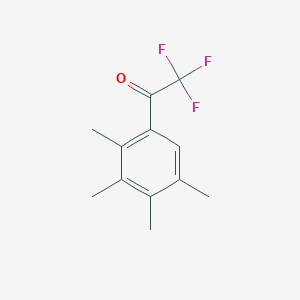

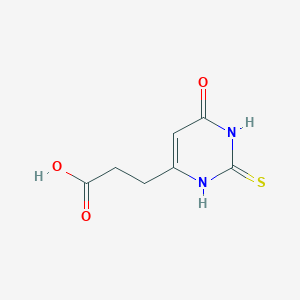

![(1E,6E)-1,7-bis[3-methoxy-4-(3-triethoxysilylpropoxy)phenyl]hepta-1,6-diene-3,5-dione](/img/structure/B13405774.png)
